molecular formula C6H3ClN2O B1430955 3-Chloro-5-isocyanatopyridine CAS No. 1260672-74-9

3-Chloro-5-isocyanatopyridine

Cat. No. B1430955
M. Wt: 154.55 g/mol
InChI Key: PPICPSPMNWEBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-isocyanatopyridine is a chemical compound used in scientific research . It has a molecular weight of 154.55 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-isocyanatopyridine consists of a pyridine ring with a chlorine atom and an isocyanate group attached . The exact positions of these groups on the pyridine ring can vary, leading to different isomers .


Physical And Chemical Properties Analysis

3-Chloro-5-isocyanatopyridine has a molecular weight of 154.55 . Other physical and chemical properties such as boiling point and storage conditions are not available in the sources .

Scientific Research Applications

Application in High-Performance Liquid Chromatography (HPLC)

A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate-(3-(2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been successfully synthesized and applied as CSP in HPLC .

Method of Application

The new stationary phase 35CMP-CD-HPS was characterized by means of elementary analysis and Fourier transformation infrared spectroscopy. The chromatographic performance of 35CMP-CD-HPS-packed column was evaluated by separating positional isomers of disubstituted nitrophenol and nitroaniline and enantiomers of some chiral drug compounds .

Results

The results showed that 35CMP-CD-HPS exhibited excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds .

Application in Nonlinear Optics

2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for the first time in the literature .

Method of Application

The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis and it belongs to the monoclinic crystal system. Fourier transform infrared (FTIR) spectrum has been recorded by the KBr pellet technique to determine the various vibrational functional groups in the title material .

Results

The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C. The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated by utilizing a solid-state laser of wavelength 532 nm .

Application in Synthesis of Other Chemical Compounds

Compounds like “3-Chloro-5-isocyanatopyridine” are often used as intermediates in the synthesis of other chemical compounds . They can be used in the production of pharmaceuticals, agrochemicals, and other organic compounds .

Method of Application

The specific method of application would depend on the compound being synthesized. Typically, the isocyanate group in “3-Chloro-5-isocyanatopyridine” would react with a suitable nucleophile to form a new bond .

Results

The results would vary depending on the specific reaction being carried out. In general, the use of “3-Chloro-5-isocyanatopyridine” as an intermediate can help to improve the efficiency and selectivity of the synthesis process .

Application in Material Science

Isocyanate compounds like “3-Chloro-5-isocyanatopyridine” can also be used in the field of material science . They can be used to produce polymers with specific properties .

Method of Application

The isocyanate group in “3-Chloro-5-isocyanatopyridine” can react with compounds containing active hydrogen atoms (such as alcohols or amines) to form urethane or urea linkages . These reactions can be used to produce polymers with a wide range of properties .

Results

The properties of the resulting polymers would depend on the specific reactants used. In general, the use of “3-Chloro-5-isocyanatopyridine” can help to produce polymers with desirable properties such as high strength, flexibility, and resistance to heat and chemicals .

Application in Synthesis of Pyridyl-Substituted Ureas and Carbamates

Pyridyl-substituted ureas and carbamates, which can be synthesized from compounds like “3-Chloro-5-isocyanatopyridine”, have been studied extensively .

Method of Application

The synthesis of these compounds involves various methods, including reaction of amines with phosgene and its equivalents, reaction of amines with organic isocyanates, carbonylation with carbon oxides and their equivalents, metal-catalyzed C–N cross-coupling reactions, and rearrangements .

Results

These compounds have shown valuable chemical and biological properties, and they are important pharmacophores. When introduced into the structures of a potential biological product, they are capable of altering such basic properties of the latter as solubility, hydrophilicity, and permeability .

Application in Multi-mode High-Performance Liquid Chromatography (HPLC)

A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate-β-cyclodextrin-bonded silica particles, has been successfully synthesized and applied as CSP in HPLC under normal-phase, reversed-phase and polar organic mobile phase conditions .

Method of Application

The new stationary phase was characterized by means of elementary analysis and Fourier transformation infrared spectroscopy. The chromatographic performance of the packed column was evaluated by separating positional isomers of disubstituted nitrophenol and nitroaniline and enantiomers of some chiral drug compounds .

Results

The results showed that the new phase exhibited excellent separation selectivity for the aromatic positional isomers and the enantiomers of a wide range of chiral drug compounds .

Safety And Hazards

3-Chloro-5-isocyanatopyridine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is toxic if swallowed, causes skin and eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-5-isocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPICPSPMNWEBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-isocyanatopyridine

CAS RN

1260672-74-9
Record name 3-chloro-5-isocyanatopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-isocyanatopyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-isocyanatopyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-isocyanatopyridine
Reactant of Route 4
3-Chloro-5-isocyanatopyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-isocyanatopyridine
Reactant of Route 6
3-Chloro-5-isocyanatopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.